7-chloro-1-[(3-chlorobenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Description
Properties
IUPAC Name |
7-chloro-1-[(3-chlorophenyl)methylsulfanyl]-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4OS/c1-2-8-24-17(26)15-10-14(21)6-7-16(15)25-18(24)22-23-19(25)27-11-12-4-3-5-13(20)9-12/h3-7,9-10H,2,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHGQWZLAQRCQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-1-[(3-chlorobenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a novel compound with promising biological activities, particularly in the fields of oncology and cardiovascular health. This compound belongs to the class of triazoloquinazolines, which have been extensively studied for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C19H16Cl2N4OS, with a molecular weight of 419.32 g/mol. The compound features a triazole ring fused with a quinazoline moiety, which is known for its biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C19H16Cl2N4OS |
| Molecular Weight | 419.32 g/mol |
| Purity | ≥95% |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazoloquinazoline derivatives. Specifically, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : Compounds within this class exhibited IC50 values ranging from 2.32 µg/mL to 24.79 µg/mL, indicating potent activity against breast cancer cells .
- HepG2 (liver cancer) : Similar trends were observed with HepG2 cells where derivatives showed IC50 values suggesting effective inhibition of cell proliferation .
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases (S and G2/M), as evidenced by increased levels of pro-apoptotic markers such as Bax and caspase 9 in treated cells .
Cardiovascular Effects
In addition to anticancer properties, some derivatives of triazoloquinazolines have demonstrated antihypertensive effects. In vivo studies indicated that these compounds could modulate heart rate and blood pressure effectively. For instance, certain derivatives abolished tachycardia induced by parent compounds and showed potential as adrenoblockers .
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated several triazoloquinazoline derivatives for their anticancer efficacy against MCF-7 and HepG2 cell lines. The most effective compound exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, indicating a favorable therapeutic index .
Case Study 2: Cardiovascular Impact
Another investigation focused on the cardiovascular effects of triazoloquinazolines in hypertensive rat models. The results demonstrated a dose-dependent decrease in blood pressure and heart rate stabilization, suggesting potential applications in treating hypertension .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents at positions 1, 4, and 7, significantly altering their properties:
Key Observations :
- Chlorine vs. Methoxy : The 3-chlorobenzylthio group in the target compound likely improves antimicrobial activity compared to the 3-methoxy analog, as chloro substituents enhance membrane penetration .
- Piperazinyl Side Chains : The derivative in exhibits higher molecular weight (557.051) due to the piperazinyl-3-oxopropyl chain, which may improve solubility but reduce blood-brain barrier permeability relative to the target compound.
- 4-Substituent Effects : The 4-propyl group in the target compound offers moderate lipophilicity, whereas 4-phenyl analogs (e.g., ) show stronger anticonvulsant activity in maximal electroshock (MES) tests due to aromatic stacking interactions .
Pharmacological Activity
- Anticonvulsant Effects :
The 4-phenyl derivative (Table 1) demonstrated potent MES seizure inhibition (ED50 = 32 mg/kg) but higher neurotoxicity, whereas the target compound’s 4-propyl group may balance efficacy and safety . - Antimicrobial Activity :
In primary screening of 169 derivatives, compounds with chloro substituents (e.g., 7-Cl) showed broad-spectrum activity against Staphylococcus aureus (80% inhibition at 32 µg/mL), outperforming methoxy or unsubstituted analogs . The target compound’s dual chloro groups may further enhance this effect. - CNS Effects: Unlike thalidomide derivatives (), triazoloquinazolinones with propyl or phenyl groups (e.g., target compound and ) lack sedative side effects, making them promising for non-sedative applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
